molecular formula C13H12N2O3 B14221820 2-Hydroxy-N-(3-hydroxypyridin-2-yl)-4-methylbenzamide CAS No. 783370-84-3

2-Hydroxy-N-(3-hydroxypyridin-2-yl)-4-methylbenzamide

Cat. No.: B14221820
CAS No.: 783370-84-3
M. Wt: 244.25 g/mol
InChI Key: QBDKTMOYULZGEX-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(3-hydroxypyridin-2-yl)-4-methylbenzamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(3-hydroxypyridin-2-yl)-4-methylbenzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with 3-hydroxy-2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(3-hydroxypyridin-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-Hydroxy-N-(3-hydroxypyridin-2-yl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(3-hydroxypyridin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and pyridinyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity, receptor binding, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide
  • 5-Chloro-2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide

Uniqueness

2-Hydroxy-N-(3-hydroxypyridin-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and pyridinyl groups enhances its versatility in various applications compared to its halogenated analogs.

Properties

CAS No.

783370-84-3

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-hydroxy-N-(3-hydroxypyridin-2-yl)-4-methylbenzamide

InChI

InChI=1S/C13H12N2O3/c1-8-4-5-9(11(17)7-8)13(18)15-12-10(16)3-2-6-14-12/h2-7,16-17H,1H3,(H,14,15,18)

InChI Key

QBDKTMOYULZGEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC=N2)O)O

Origin of Product

United States

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